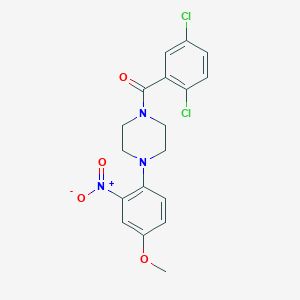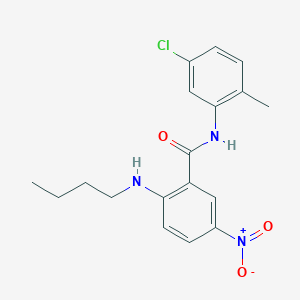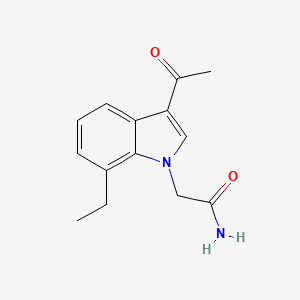![molecular formula C25H32N2O4S B4197907 4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4197907.png)
4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine
Descripción general
Descripción
4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine (compound name: BMS-986165) is a novel small molecule inhibitor of Tyk2 and JAK1, two kinases involved in the JAK-STAT signaling pathway. This pathway is a crucial mediator of cytokine signaling and has been implicated in various inflammatory and autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and other autoimmune diseases.
Mecanismo De Acción
BMS-986165 exerts its pharmacological effects by inhibiting the activity of Tyk2 and JAK1, two kinases involved in the JAK-STAT signaling pathway. This pathway is activated by various cytokines, such as interleukins and interferons, and plays a crucial role in immune responses and inflammation. By inhibiting Tyk2 and JAK1, BMS-986165 blocks the downstream signaling events and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma. This leads to a reduction in inflammation and tissue damage in various autoimmune and inflammatory diseases. BMS-986165 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 has several advantages for laboratory experiments, including its high selectivity for Tyk2 and JAK1, its favorable pharmacokinetic profile, and its efficacy in preclinical models of autoimmune and inflammatory diseases. However, there are also some limitations, such as the potential for off-target effects, the need for careful dose optimization, and the possibility of drug-drug interactions.
Direcciones Futuras
There are several future directions for research on BMS-986165. One direction is to further elucidate the mechanism of action of BMS-986165 and its effects on immune signaling pathways. Another direction is to explore the potential of BMS-986165 in combination with other therapies, such as biologics or small molecules targeting other pathways. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of BMS-986165 in various autoimmune and inflammatory diseases, and further studies are needed to establish its clinical utility and optimal dosing regimens.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In vitro studies have shown that BMS-986165 selectively inhibits Tyk2 and JAK1, leading to suppression of cytokine signaling and modulation of immune responses. In vivo studies in animal models have demonstrated the efficacy of BMS-986165 in reducing inflammation, improving clinical symptoms, and preventing disease progression.
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-20-17-23(32(29,30)27-13-5-6-14-27)9-10-24(20)31-19-25(28)26-15-11-22(12-16-26)18-21-7-3-2-4-8-21/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTFDNNUWSFGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-[(2-chlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4197831.png)
![4-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4197833.png)
![methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4197844.png)

![6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197852.png)
![N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4197856.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4197859.png)
![N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide](/img/structure/B4197865.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4197891.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4197896.png)

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4197918.png)